N-苯甲酰天冬氨酸

描述

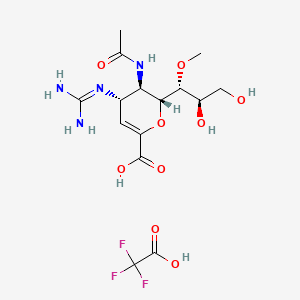

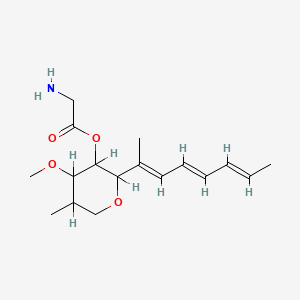

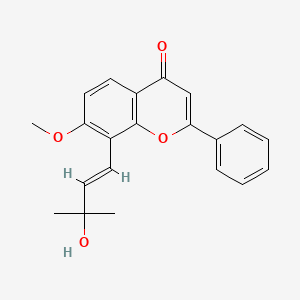

N-benzoyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is substituted with a benzoyl group. This compound is known for its role in modifying peptides and proteins, making it a valuable tool in biochemical research .

科学研究应用

N-benzoyl-L-aspartic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

安全和危害

When handling N-Benzoylaspartic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .

作用机制

N-苯甲酰-L-天冬氨酸的作用机制涉及它与特定分子靶标的相互作用。 在某些条件下,它可以形成内酰胺而不是恶唑啉酮,这会影响其反应性和稳定性 . 其作用机制与它修饰肽和蛋白质的能力有关,从而影响其生物学功能 .

类似化合物:

- N-乙酰-L-天冬氨酸

- N-氯乙酰-L-天冬氨酸

- N-(叔丁氧羰基)-L-天冬氨酸 4-苄酯

比较: N-苯甲酰-L-天冬氨酸因其苯甲酰基而独一无二,与其他衍生物(如N-乙酰-L-天冬氨酸和N-氯乙酰-L-天冬氨酸)相比,它具有独特的化学性质 . 苯甲酰基增强了其修饰肽和蛋白质的能力,使其在生物化学研究中特别有价值 .

生化分析

Biochemical Properties

N-Benzoylaspartic acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

Preliminary studies suggest that N-Benzoylaspartic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Transport and Distribution

Understanding how this compound is transported, the transporters or binding proteins it interacts with, and any effects on its localization or accumulation, will provide valuable insights into its biochemical properties .

准备方法

合成路线和反应条件: N-苯甲酰-L-天冬氨酸可以通过在碱(如氢氧化钠)存在下使L-天冬氨酸与苯甲酰氯反应来合成。 该反应通常在5°C至55°C的温度范围内进行,并需要9.2至13.8的pH范围 . 然后将反应混合物酸化以获得最终产物。

工业生产方法: N-苯甲酰-L-天冬氨酸的工业生产方法通常涉及类似的合成路线,但规模更大。 使用表面活性剂和缓冲剂有助于优化产物的产率和纯度 .

化学反应分析

反应类型: N-苯甲酰-L-天冬氨酸经历各种化学反应,包括:

氧化: 这种反应会导致形成不同的氧化衍生物。

还原: 还原反应可以将苯甲酰基转化为其他官能团。

取代: 在特定条件下,苯甲酰基可以被其他基团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用诸如氢化铝锂之类的还原剂。

取代: 取代反应通常需要催化剂和特定溶剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化会导致形成羧酸,而还原会导致形成醇或胺 .

4. 科研应用

N-苯甲酰-L-天冬氨酸在科学研究中具有广泛的应用:

化学: 它用作合成更复杂分子的构建块。

生物学: 它在修饰肽和蛋白质中发挥作用,这对研究蛋白质功能和相互作用至关重要.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Benzoylaspartic acid involves the reaction between Benzoyl chloride and Aspartic acid.", "Starting Materials": ["Benzoyl chloride", "Aspartic acid", "Sodium hydroxide", "Water"], "Reaction": ["Step 1: Dissolve Aspartic acid in water and add Sodium hydroxide to adjust the pH to 8-9.", "Step 2: Add Benzoyl chloride dropwise to the Aspartic acid solution while stirring constantly.", "Step 3: Allow the reaction mixture to stir for 1-2 hours at room temperature.", "Step 4: Acidify the reaction mixture with dilute hydrochloric acid to pH 2-3.", "Step 5: Filter the precipitate that forms and wash with water.", "Step 6: Dry the product in a vacuum desiccator." ] } | |

| 4631-12-3 | |

分子式 |

C11H11NO5 |

分子量 |

237.21 g/mol |

IUPAC 名称 |

(2S)-2-benzamidobutanedioic acid |

InChI |

InChI=1S/C11H11NO5/c13-9(14)6-8(11(16)17)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14)(H,16,17)/t8-/m0/s1 |

InChI 键 |

DJLTZJGULPLVOA-QMMMGPOBSA-N |

手性 SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O |

SMILES |

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O |

规范 SMILES |

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O |

外观 |

Solid powder |

熔点 |

171-173°C |

| 4915-59-7 4631-12-3 |

|

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

L-Aspartic acid, N-benzoyl-; L-N-Benzoylaspartic acid; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-3-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1674459.png)